molecular formula C20H18O6 B5912422 isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

Cat. No.: B5912422
M. Wt: 354.4 g/mol
InChI Key: UIKXUGGBFYMAKL-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate typically begins with 5-hydroxy-2-phenyl-4H-chromen-7-ol as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including esterification and protection/deprotection steps.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the chromone ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: Compounds with different substituents on the chromone ring.

Scientific Research Applications

Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Research has explored its use in developing therapeutic agents for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and other cellular processes.

Comparison with Similar Compounds

Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate, 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-O-\u03B2-D-glucopyranosyl-\u03B2-D-glucopyranoside.

  • Uniqueness: The presence of the isopropyl group in this compound distinguishes it from other chromone derivatives, potentially affecting its chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

propan-2-yl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(2)25-19(23)11-24-14-8-15(21)20-16(22)10-17(26-18(20)9-14)13-6-4-3-5-7-13/h3-10,12,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXUGGBFYMAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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